molecular formula C29H25NO2 B1507388 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate CAS No. 152636-45-8

4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate

Cat. No. B1507388
M. Wt: 419.5 g/mol
InChI Key: IEQVLJZUACQOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-yl acrylate” is also known as 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl . It is widely used as a sky-blue fluorescent emitter in OLED devices and as a blue dopant for white TADF-OLED devices .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It appears as a light yellow to amber to dark green powder or crystal . The molecular formula is C56H48N2, and the molecular weight is 749.01 .

Scientific Research Applications

Antimicrobial Applications and Drug Releasing Studies

A study on quinoline-based polymeric drugs, which share structural similarities with "4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate," highlights the synthesis, characterization, antimicrobial activities, and drug-releasing capabilities of these materials. The polymers demonstrated significant antimicrobial activity, particularly against gram-negative bacteria, and showed a controlled drug release rate dependent on various factors like pH and temperature (Uma et al., 2015).

Surface Modification and Adhesion Layers

Research on the electrostatic adsorption of anionic polyelectrolytes on gold surfaces explored the use of 4-(dimethylamino)pyridine, a compound related to "4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate." This study provides insights into the formation of adhesion layers for subsequent layers of polyelectrolytes, demonstrating the potential of such compounds in creating functionalized surfaces with specific chemical properties (Gandubert & Lennox, 2006).

Organic Electronic Materials

Another study focused on the development of a TEMPO-substituted polyacrylamide, which, like "4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate," is an acrylate-based polymer. This material was used as a new cathode material in an organic rechargeable device, demonstrating the utility of acrylate-based polymers in organic electronics. The device showed excellent charging and discharging cycles and a high charging rate, indicating the potential of such materials in energy storage applications (Koshika et al., 2010).

Photopolymerization and 3D/4D Printing Applications

The exploration of natural dyes based on the chalcone scaffold for photoinitiating systems in photopolymerization reveals the broader applicability of acrylate-based compounds in advanced manufacturing techniques. This research underlines the efficiency of these dyes in initiating free radical and cationic polymerization, with applications in 3D and 4D printing, showcasing the adaptability of acrylate derivatives in cutting-edge fabrication technologies (Chen et al., 2021).

Functional Polyacrylates via Transesterification

The synthesis of functional polyacrylates through the transesterification of poly(pentafluorophenyl acrylate) demonstrates a multifaceted synthetic route. This approach allows for the creation of polymers with diverse functionalities, including clickable polymers and zwitterionic polymers, indicating the versatility of acrylate-based monomers in synthesizing materials with tailored chemical functionalities (Das & Théato, 2015).

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken to avoid skin and eye contact, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-4-29(31)32-28-19-11-24(12-20-28)23-9-17-27(18-10-23)30(25-13-5-21(2)6-14-25)26-15-7-22(3)8-16-26/h4-20H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQVLJZUACQOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate
Reactant of Route 2
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate
Reactant of Route 3
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate
Reactant of Route 4
Reactant of Route 4
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate
Reactant of Route 5
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate
Reactant of Route 6
Reactant of Route 6
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.